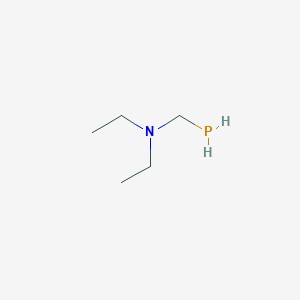
N-Ethyl-N-(phosphanylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(phosphanylmethyl)ethanamine is an organic compound that contains both amine and phosphine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(phosphanylmethyl)ethanamine typically involves the reaction of ethylamine with a phosphine derivative. One common method is the reaction of ethylamine with chloromethylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-(phosphanylmethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds are often used as reagents in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Various amine derivatives.
Substitution: Substituted amine and phosphine compounds.
Applications De Recherche Scientifique
N-Ethyl-N-(phosphanylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-(phosphanylmethyl)ethanamine involves its interaction with molecular targets through its amine and phosphine groups. These interactions can lead to the formation of coordination complexes, which can influence various chemical and biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylamine: Similar structure but lacks the phosphine group.
N,N-Diethylphosphine: Contains a phosphine group but different amine structure.
Uniqueness
N-Ethyl-N-(phosphanylmethyl)ethanamine is unique due to the presence of both amine and phosphine functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Propriétés
Numéro CAS |
4542-45-4 |
|---|---|
Formule moléculaire |
C5H14NP |
Poids moléculaire |
119.15 g/mol |
Nom IUPAC |
N-ethyl-N-(phosphanylmethyl)ethanamine |
InChI |
InChI=1S/C5H14NP/c1-3-6(4-2)5-7/h3-5,7H2,1-2H3 |
Clé InChI |
MAAZJCLDGJGKNR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)
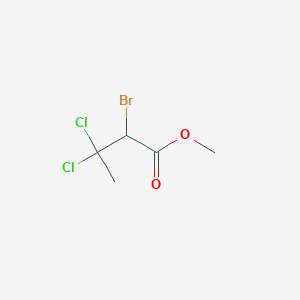
![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)
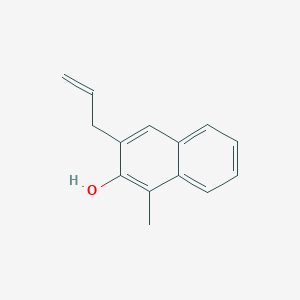
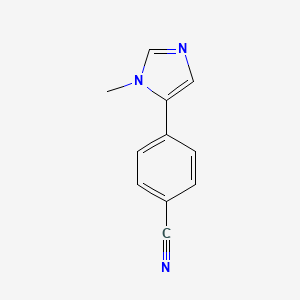
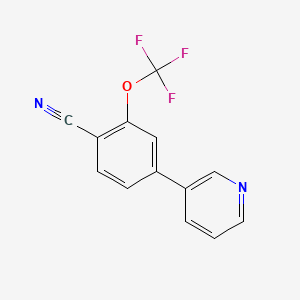

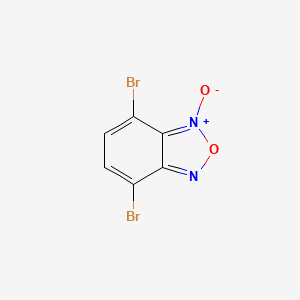
![7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14131185.png)
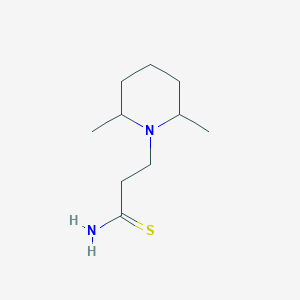

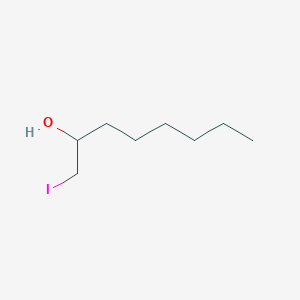
![3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14131214.png)
![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)
